molecular formula C11H12 B1581927 1-Phenyl-1-pentyne CAS No. 4250-81-1

1-Phenyl-1-pentyne

Cat. No.: B1581927
CAS No.: 4250-81-1
M. Wt: 144.21 g/mol
InChI Key: DEGIOKWPYFOHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1-pentyne is an organic compound with the molecular formula C₁₁H₁₂ . It is a member of the alkyne family, characterized by a carbon-carbon triple bond. . It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.

Preparation Methods

1-Phenyl-1-pentyne can be synthesized through several methods. One common synthetic route involves the reaction of 1-pentyne with benzenesulfonyl hydrazide . The reaction typically requires specific conditions, such as the presence of a base and a solvent, to proceed efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Phenyl-1-pentyne undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form alkenes or alkanes, depending on the reagents and conditions used.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include for oxidation, for reduction, and for substitution reactions. .

Scientific Research Applications

1-Phenyl-1-pentyne has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-1-pentyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This triple bond is highly reactive and can undergo addition reactions with various electrophiles and nucleophiles. The phenyl group also contributes to its reactivity by stabilizing intermediates formed during reactions .

Comparison with Similar Compounds

1-Phenyl-1-pentyne can be compared with other similar compounds, such as:

Properties

IUPAC Name

pent-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGIOKWPYFOHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195285
Record name 1-Pentynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4250-81-1
Record name 1-Pentyn-1-ylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4250-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentynylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-pentynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1-pentyne
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1-pentyne
Reactant of Route 3
Reactant of Route 3
1-Phenyl-1-pentyne
Reactant of Route 4
Reactant of Route 4
1-Phenyl-1-pentyne
Reactant of Route 5
Reactant of Route 5
1-Phenyl-1-pentyne
Reactant of Route 6
Reactant of Route 6
1-Phenyl-1-pentyne
Customer
Q & A

Q1: What are the primary reaction pathways of 1-phenyl-1-pentyne in the presence of palladium catalysts?

A1: Research indicates that this compound undergoes selective hydrogenation in the presence of low-loaded palladium-montmorillonite catalysts. [] This reaction yields predominantly 1-phenyl-cis-1-pentene, highlighting the catalyst's ability to facilitate partial hydrogenation of the alkyne. []

Q2: How does the structure of this compound influence its reactivity compared to other alkynes?

A2: Studies comparing the methoxymercuration rates of various alkynes revealed that arylalkynes like this compound exhibit lower reactivity compared to alkyl-substituted alkynes. [] This difference in reactivity is attributed to the electron-withdrawing nature of the phenyl group, which reduces the electron density of the triple bond, making it less susceptible to electrophilic attack. []

Q3: Have any computational studies been conducted to understand the internal rotation barrier in this compound?

A4: Yes, experimental data on proton chemical shifts and spin-spin coupling constants of this compound, combined with molecular orbital calculations, were utilized to investigate the internal rotation barrier around the C(phenyl)-C(alkyne) bond. [] The study concluded that the perpendicular conformer, where the C(3)-C(4) bond of the side chain is perpendicular to the phenyl ring, is energetically favored. [] This preference was attributed to the stronger hyperconjugative interaction between the C-C bond and the aromatic π system compared to the C-H interaction. []

Q4: Are there any known analytical methods for characterizing and quantifying this compound?

A5: While the provided research excerpts do not explicitly detail specific analytical methods for this compound, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy [], Gas Chromatography (GC), and Mass Spectrometry (MS) are commonly employed for the characterization and quantification of alkynes, including aryl-substituted ones. These methods provide information on the compound's structure, purity, and potentially its presence in complex mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.